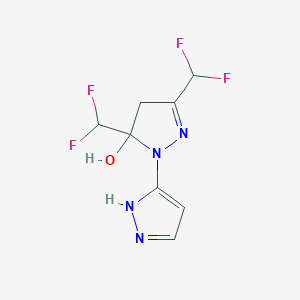
3,5-bis(difluoromethyl)-4,5-dihydro-1'H-1,3'-bipyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl groups and a pyrazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps, including recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and pyrazolyl moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-BIS(TRIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 3,5-BIS(CHLOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Uniqueness
3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C8H8F4N4O |
|---|---|
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
3,5-bis(difluoromethyl)-2-(1H-pyrazol-5-yl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C8H8F4N4O/c9-6(10)4-3-8(17,7(11)12)16(15-4)5-1-2-13-14-5/h1-2,6-7,17H,3H2,(H,13,14) |
Clé InChI |
ZPSXLJJDHUHVOA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1(C(F)F)O)C2=CC=NN2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949109.png)
![4-{[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10949110.png)
![methyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B10949112.png)
![4-bromo-N'-[(E)-(4-chloro-1-methyl-1H-pyrazol-5-yl)methylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10949113.png)
![2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B10949116.png)
![N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B10949117.png)
![4-bromo-1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949120.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10949129.png)
![2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B10949137.png)
![2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10949139.png)
![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10949159.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949172.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949182.png)
![7-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949189.png)
